3-Bromo-4-fluoro-2-hydroxybenzaldehyde
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Overview
Description
3-Bromo-4-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that the compound has three chemically reactive sites, which could potentially interact with its targets .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It’s known that similar compounds can induce changes at the molecular and cellular levels, influencing various biological processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-fluoro-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-hydroxybenzaldehyde. The reaction typically requires a brominating agent, such as bromine or N-bromosuccinimide (NBS), and a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is carried out in an organic solvent, such as dichloromethane or acetonitrile, under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound yields 3-Bromo-4-fluoro-2-hydroxybenzoic acid, while reduction produces 3-Bromo-4-fluoro-2-hydroxybenzyl alcohol .
Scientific Research Applications
3-Bromo-4-fluoro-2-hydroxybenzaldehyde is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, particularly those with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, as it can act as a substrate or inhibitor in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-2-hydroxybenzaldehyde: Bromine is positioned differently on the benzene ring.
Uniqueness
3-Bromo-4-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and properties. This combination of substituents enhances its utility in synthetic chemistry and broadens its range of applications compared to similar compounds .
Properties
IUPAC Name |
3-bromo-4-fluoro-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZWDSBSPYJFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856076-73-8 |
Source
|
Record name | 3-bromo-4-fluoro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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